molecular formula C21H15Cl2N3O2S B4975305 3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide

3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide

Cat. No.: B4975305
M. Wt: 444.3 g/mol
InChI Key: XXHODKIDOMTYEF-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3-chloro-N-[4-[(3-chlorobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-15-5-1-3-13(11-15)19(27)24-17-7-9-18(10-8-17)25-21(29)26-20(28)14-4-2-6-16(23)12-14/h1-12H,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHODKIDOMTYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-aminophenylthiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(3-chlorophenyl)-2-nitrobenzamide

Uniqueness

3-chloro-N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

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